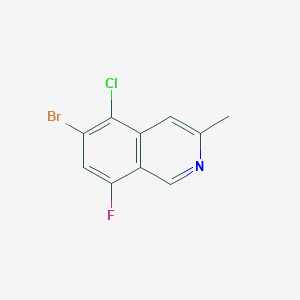

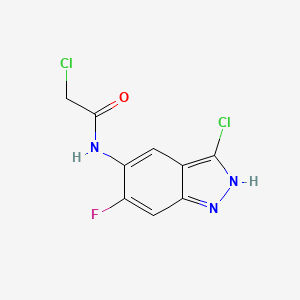

6-Bromo-5-chloro-8-fluoro-3-methylisoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, 6-Bromo-5-chloro-8-fluoro-3-methylisoquinoline, is a halogenated isoquinoline derivative. Isoquinolines are an important class of heterocyclic aromatic organic compounds, similar to quinolines but with a different position of the nitrogen atom. Halogenated isoquinolines, such as the one , are often studied for their potential biological activities and can serve as key intermediates in the synthesis of various pharmaceuticals.

Synthesis Analysis

The synthesis of halogenated isoquinolines can be complex, involving multiple steps and careful optimization of conditions. For example, the Knorr synthesis of 6-bromo-2-chloro-4-methylquinoline, a related compound, involves a condensation reaction followed by cyclization, known as the Knorr reaction. This process was optimized to achieve a 48% overall yield from 4-bromoaniline . Similarly, the synthesis of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, another related compound, was achieved through a series of reactions starting from available chemicals, demonstrating the versatility of halogenated compounds in synthesis .

Molecular Structure Analysis

The molecular structure of halogenated isoquinolines is characterized by the presence of halogen atoms, which can significantly influence the physical and chemical properties of the molecule. For instance, the crystal structure of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was determined to crystallize in the triclinic system with specific unit cell parameters, and its crystal packing was stabilized by various intermolecular interactions .

Chemical Reactions Analysis

Halogenated isoquinolines can undergo a variety of chemical reactions. For example, 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione was obtained from a reaction with chlorosulfonic acid and showed reactivity with nucleophilic reagents, leading to various substituted products . This reactivity is crucial for further functionalization of the isoquinoline core.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated isoquinolines are influenced by their molecular structure. The presence of halogen atoms can affect the molecule's boiling point, melting point, solubility, and stability. For example, the crystal structure analysis of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one provided insights into its intermolecular interactions, which are important for understanding its physical properties . Additionally, the synthesis of related compounds often includes characterization techniques such as IR, NMR, MS, and elemental analysis to confirm their structures and properties .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

6-Bromo-5-chloro-8-fluoro-3-methylisoquinoline serves as a versatile intermediate in the synthesis of complex organic compounds. A study by Tochilkin et al. (1983) demonstrated the aromatic chlorination and iodination of methylquinolines, which can be related to the synthesis pathways involving halogenated isoquinolines, indicating potential applications in the development of various halogenated derivatives for medicinal and synthetic purposes (Tochilkin, Gracheva, Kovel'man, & Prokof'ev, 1983). Similarly, the work by Ryabukhin et al. (2011) on 3-haloquinolines via the Friedländer reaction highlights the utility of halogenated isoquinolines in synthesizing quinoline derivatives through organosilane-promoted reactions (Ryabukhin, Naumchik, Plaskon, Grygorenko, & Tolmachev, 2011).

Drug Discovery and Development

The compound's structural features make it an interesting candidate for drug discovery. For instance, Nishimura and Saitoh (2016) discussed the improvement of synthetic routes for drug intermediates, showing the potential of halogenated isoquinolines in streamlining the synthesis of pharmaceuticals, thereby contributing to the quick supply of key intermediates to medicinal laboratories (Nishimura & Saitoh, 2016). Furthermore, Wlodarczyk et al. (2011) investigated the Knorr synthesis of bromo-methylquinolinones, which could provide insights into the use of 6-Bromo-5-chloro-8-fluoro-3-methylisoquinoline in synthesizing quinolone derivatives for antimicrobial and anticancer agents (Wlodarczyk, Simenel, Delepierre, Barale, & Janin, 2011).

Advanced Materials and Chemical Sensors

Halogenated isoquinolines have potential applications in the development of advanced materials and chemical sensors. The study on spiropyrans and spirooxazines by Voloshin et al. (2008) indicates that halogenated quinolines can be used in the synthesis of photochromic materials, suggesting potential uses of 6-Bromo-5-chloro-8-fluoro-3-methylisoquinoline in creating materials that respond to light stimuli (Voloshin, Chernyshev, Bezuglyi, Metelitsa, Voloshina, & Minkin, 2008).

Safety And Hazards

Propiedades

IUPAC Name |

6-bromo-5-chloro-8-fluoro-3-methylisoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClFN/c1-5-2-6-7(4-14-5)9(13)3-8(11)10(6)12/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIYIVJTAGCXEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=N1)C(=CC(=C2Cl)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-5-chloro-8-fluoro-3-methylisoquinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2521287.png)

![4-Bromo-1-methyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-2-carboxamide](/img/structure/B2521288.png)

![2-[2-(4-Bromophenyl)acetamido]-2-phenylacetic acid](/img/structure/B2521294.png)

![2-Chloro-N-[4-(2,5-dimethylpyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B2521297.png)

![7-((2-chlorobenzyl)thio)-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2521300.png)

![Methyl {(4E)-4-[(dimethylamino)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-YL}acetate](/img/structure/B2521302.png)

![3-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2521304.png)